molecular formula C10H8BrIO2 B2802975 2-(Allyloxy)-5-bromo-3-iodobenzaldehyde CAS No. 832674-00-7

2-(Allyloxy)-5-bromo-3-iodobenzaldehyde

Cat. No. B2802975
CAS RN: 832674-00-7
M. Wt: 366.98
InChI Key: KRHHSCQSBDKAGP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Molecular structure analysis often involves techniques like X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry to determine the arrangement of atoms within a molecule .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It can include various types of reactions such as addition, substitution, elimination, and rearrangement reactions .


Physical And Chemical Properties Analysis

Physical properties include melting point, boiling point, solubility, and color. Chemical properties describe how a substance reacts with others .

Scientific Research Applications

Synthesis of Complex Molecules

"2-(Allyloxy)-5-bromo-3-iodobenzaldehyde" is utilized in organic synthesis, particularly in the construction of biologically active compounds and novel molecular structures. For instance, it is used in the synthesis of N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide, a novel non-peptide CCR5 antagonist with potential applications in the treatment of diseases such as HIV (H. Bi, 2014). The compound's halogen atoms are reactive sites for cross-coupling reactions, allowing for the synthesis of various derivatives through palladium-catalyzed conditions, which are significant in medicinal chemistry and material science (Munmun Ghosh & J. Ray, 2017).

Material Science Applications

In material science, "this compound" derivatives are used in the development of new materials with unique properties. For example, chelate structures of 5-(H/Br)-2-hydroxybenzaldehyde-4-allyl-thiosemicarbazones have been synthesized and characterized, demonstrating potential applications in the creation of novel metal complexes with applications ranging from catalysis to the development of new sensors (B. Ülküseven et al., 2008).

Environmental and Analytical Chemistry

In environmental and analytical chemistry, derivatives of "this compound" are used as ligands for the preconcentration and determination of trace metals in water samples. This application highlights its role in developing analytical methodologies for environmental monitoring and assessment (S. Fathi & M. Yaftian, 2009).

Mechanism of Action

The mechanism of action describes how the compound interacts at the molecular level. For drugs, this could involve binding to specific receptors or enzymes .

Safety and Hazards

Safety data sheets (SDS) provide information on the potential hazards of a substance, including physical, health, and environmental hazards. They also provide recommendations for handling, storage, and disposal .

Future Directions

Future directions could involve potential applications of the compound, further studies needed to understand its properties, or new methods of synthesis .

properties

IUPAC Name

5-bromo-3-iodo-2-prop-2-enoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrIO2/c1-2-3-14-10-7(6-13)4-8(11)5-9(10)12/h2,4-6H,1,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRHHSCQSBDKAGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=C(C=C(C=C1I)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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